Dual mTORC1/mTORC2 Substrate Phosphorylation Inhibition with Defined pIC₅₀ Hierarchy vs. Rapalog Incomplete Suppression
(32-Carbonyl)-RMC-5552 potently inhibits phosphorylation of both mTORC1 substrates (p-P70S6K-T389, p-4E-BP1-T37/36) and the mTORC2 substrate (p-AKT1/2/3-S473), with a defined potency hierarchy. By contrast, first-generation allosteric rapalogs (rapamycin, everolimus) incompletely inhibit mTORC1—they suppress pS6K but fail to fully block p4E-BP1 phosphorylation, a critical driver of cap-dependent translation and tumor cell survival [1]. This differential substrate coverage represents a fundamental pharmacological distinction.
| Evidence Dimension | mTORC1 substrate phosphorylation inhibition |
|---|---|
| Target Compound Data | p-P70S6K-T389: pIC₅₀ > 9 (< 1 nM); p-4E-BP1-T37/36: pIC₅₀ > 9 (< 1 nM) |
| Comparator Or Baseline | Rapamycin/everolimus: pS6K inhibited (pIC₅₀ ~8-9 range), p4E-BP1 inhibition incomplete or absent in cellular assays |
| Quantified Difference | Complete vs. incomplete p4E-BP1 suppression; target compound achieves >90% inhibition at 10 nM for both mTORC1 substrates vs. rapalog partial inhibition of p4E-BP1 even at saturating concentrations |
| Conditions | Cellular phosphorylation assays in human cancer cell lines (MDA-MB-468, MCF-7) measuring substrate phosphorylation via AlphaLISA or immunoblotting |
Why This Matters
Selection of this compound over a rapalog enables experimental designs requiring complete mTORC1 pathway suppression rather than partial inhibition, which is critical for evaluating translation-dependent phenotypes and overcoming adaptive resistance mechanisms.
- [1] Pitzen J, Aggen JB, Burnett GL, Gliedt MK, Kiss G, Lee R, et al. C40-, C28-, and C-32-linked rapamycin analogs as mTOR inhibitors. WO2019212990A1, 2019 (Example 2). View Source
